Diaminoiminobenzene hydroiodide
Description
Diaminoiminobenzene hydroiodide (C₆H₅N₃·HI) is a hydroiodide salt derived from a benzene ring substituted with two amino (-NH₂) groups and an imino (=NH) group. This compound is characterized by its ionic structure, where the iodide counterion stabilizes the protonated amine/imino groups.
Potential applications of such compounds span pharmaceuticals, materials science, and organic synthesis. For instance, hydroiodide salts are often utilized in perovskite solar cells due to their ionic conductivity and stability , though direct evidence for this compound in this context remains speculative.
Properties
Molecular Formula |
C7H11N4O3+ |
|---|---|
Molecular Weight |
199.19 g/mol |
IUPAC Name |
dihydroxy(oxo)azanium;2-phenylguanidine |
InChI |
InChI=1S/C7H9N3.H2NO3/c8-7(9)10-6-4-2-1-3-5-6;2-1(3)4/h1-5H,(H4,8,9,10);(H2,2,3,4)/q;+1 |
InChI Key |
VTARNBASAVGFSF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N=C(N)N.[N+](=O)(O)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of diaminoiminobenzene hydroiodide involves several steps. One common method includes the reaction of phenylguanidine with hydroiodic acid under controlled conditions. The reaction typically requires a solvent such as ethanol and is carried out at a specific temperature to ensure the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the compound’s purity and stability.
Chemical Reactions Analysis
Diaminoiminobenzene hydroiodide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced using common reducing agents, leading to the formation of reduced derivatives.
Substitution: This compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Diaminoiminobenzene hydroiodide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Researchers use this compound to study its interactions with biological molecules and its potential effects on biological systems.
Medicine: Although not used directly as a drug, it serves as a model compound for studying the pharmacological properties of related molecules.
Industry: It finds applications in the development of new materials and as a catalyst in various industrial processes
Mechanism of Action
The mechanism of action of diaminoiminobenzene hydroiodide involves its interaction with specific molecular targets. It can bind to proteins and enzymes, altering their activity and leading to various biochemical effects. The exact pathways involved depend on the specific biological system and the concentration of the compound .
Comparison with Similar Compounds
Structural Analogs
2-Aminoimidazoline Hydroiodides
Compounds like 2-(methylthio)-4,5-dihydro-1H-imidazole hydroiodide () share the hydroiodide counterion but feature an imidazoline ring instead of a benzene backbone. However, the benzene ring in Diaminoiminobenzene hydroiodide may confer greater thermal stability due to aromatic conjugation .
Thiophene-2-carbimidothioate Hydroiodide
Used in coupling reactions (), this compound replaces the benzene ring with a thiophene moiety. Such differences highlight how aromatic system modifications impact reactivity and application suitability .
Triaminoguanidinium Iodide
Synthesized from S-methylisothiocarbohydrazide hydroiodide (), this compound features a guanidinium core with multiple amino groups. Its high charge density contrasts with this compound’s planar aromatic structure, affecting solubility and intermolecular interactions in catalytic or pharmaceutical contexts .
Physical and Chemical Properties
Key differences arise from structural motifs:
- Acetamidine Hydroiodide’s aliphatic chain facilitates solubility in acetonitrile, whereas aromatic systems in this compound may limit solubility .
- Imidazoline derivatives () exhibit higher reactivity in amine-rich environments due to their heterocyclic nature .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
